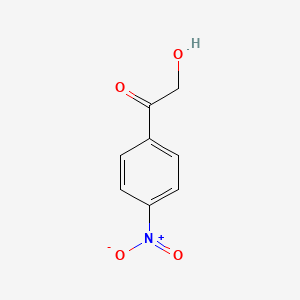
2-Hydroxy-1-(4-nitrophenyl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Hydroxy-1-(4-nitrophenyl)ethanone and its derivatives often involves reactions that yield significant insights into the compound's chemical behavior and potential applications. For instance, the synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and its derivatives has been explored as potent and long-acting peripheral inhibitors, highlighting the compound's relevance in medicinal chemistry despite the exclusion of drug-related discussions (Learmonth et al., 2002).
Molecular Structure Analysis
Detailed molecular structure analysis of 2-Hydroxy-1-(4-nitrophenyl)ethanone provides insights into its intra- and intermolecular interactions. High-resolution X-ray and neutron diffraction data reveal the charge density and the extent of pi-delocalization throughout the molecule, which are crucial for understanding its chemical reactivity and bonding features (Hibbs et al., 2003).
Chemical Reactions and Properties
The compound's involvement in various chemical reactions, such as its role as a by-product in the Ullman's reaction or its reactivity with hydroxylamine, underscores its versatility and the complex nature of its chemical properties. These reactions not only illustrate the compound's reactivity but also its potential utility in synthesizing complex organic molecules (Manzano et al., 2015).
Physical Properties Analysis
The polymorphism and phase transitions of derivatives of 2-Hydroxy-1-(4-nitrophenyl)ethanone, such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, offer valuable data on the physical properties of these compounds. Studies on these aspects help in understanding the stability, solubility, and crystalline behavior, which are essential for the material's application in various domains (Suarez et al., 2017).
Chemical Properties Analysis
Investigating the chemical properties of 2-Hydroxy-1-(4-nitrophenyl)ethanone reveals its potential for forming hydrogen bonds and participating in electron transfer processes. For example, its crystallographic identification as a by-product highlights the compound's ability to engage in complex chemical interactions, further indicating its utility in synthetic chemistry and materials science (Verónica E. Manzano et al., 2015).
Wissenschaftliche Forschungsanwendungen
Charge Density Analysis
2-Hydroxy-1-(4-nitrophenyl)ethanone has been analyzed for its hydrogen bonding motif using high-resolution X-ray and neutron diffraction data. This research reveals intricate details about the intra- and intermolecular bonding features and pi-delocalization throughout the molecule, contributing significantly to our understanding of molecular interactions in such compounds (Hibbs, Overgaard, & Piltz, 2003).
Synthesis and Antibacterial Activity
The compound plays a role in the synthesis of thiosemicarbazones, which are known for their antibacterial properties. These compounds exhibit activity against various bacteria, indicating potential applications in antimicrobial treatments (Parekh & Desai, 2006).
Synthesis of Imidazolidinones and Ketones
The reaction of 2-Hydroxy-1-(4-nitrophenyl)ethanone with other chemicals leads to the formation of imidazolidinones and various ketones. These chemical reactions are pivotal in the synthesis of new compounds, demonstrating the versatility of 2-Hydroxy-1-(4-nitrophenyl)ethanone in chemical synthesis (Shtamburg et al., 2019).
Base-Labile Carboxyl Protecting Group
This compound is significant in the development of new base-labile protecting groups, which are crucial in synthetic organic chemistry. These groups are essential for protecting sensitive molecular sites during chemical reactions (Robles, Pedroso, & Grandas, 1993).
Phase Equilibrium Research
Studies involving 2-Hydroxy-1-(4-nitrophenyl)ethanone contribute to the understanding of solid-liquid phase equilibrium. This research is valuable for industrial processes that require precise control of solid-liquid mixtures (Li et al., 2019).
Schiff Bases and Their Biological Applications
Schiff bases derived from 2-Hydroxy-1-(4-nitrophenyl)ethanone exhibit a range of biological activities. They are used in studies related to antimicrobial properties and molecular interactions, expanding the scope of medicinal chemistry (Raza et al., 2021).
In-vitro Evaluation of Platelet Aggregation Inhibitory Activity
Some derivatives of 2-Hydroxy-1-(4-nitrophenyl)ethanone have been synthesized and evaluated for their potential as inhibitors of platelet aggregation. This highlights its importance in cardiovascular research and potential therapeutic applications (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).
Eigenschaften
IUPAC Name |
2-hydroxy-1-(4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGHCHSDUDQWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312107 | |
| Record name | 2-Hydroxy-1-(4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1-(4-nitrophenyl)ethanone | |
CAS RN |
64611-67-2 | |
| Record name | 64611-67-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-1-(4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



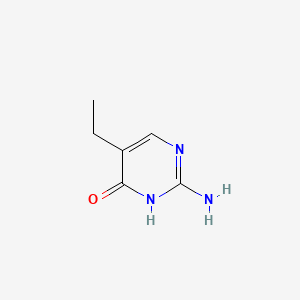

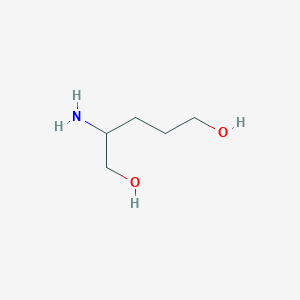




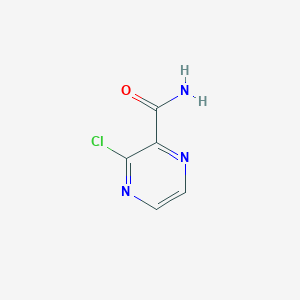


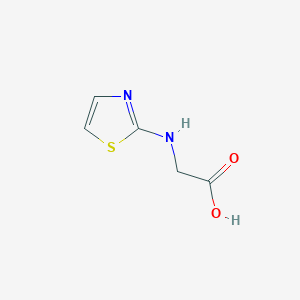


![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)